

A Comparative Guide to the Structural Activity Relationship (SAR) of Fluorinated Biphenyls

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Compound of Interest

Compound Name: *3-(4-Fluorophenyl)phenol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various fluorinated biphenyl compounds across different biological targets, supported by experimental data. The strategic incorporation of fluorine into the biphenyl scaffold has been a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and metabolic stability.^{[1][2]} This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to inform future drug design and development efforts.

Anti-HIV Activity: NH₂-Biphenyl-Diarylpyrimidines as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of fluorine-substituted NH₂-biphenyl-diarylpyrimidines have been investigated for their potent anti-HIV activity. The following table summarizes the structure-activity relationship, highlighting the impact of fluorine substitution on the biphenyl ring on antiviral efficacy (EC₅₀), cytotoxicity (CC₅₀), and the resulting selectivity index (SI).

Data Presentation: SAR of Fluorinated NH₂-Biphenyl-Diarylpyrimidines

Compound	R1	R2	R3	R4	EC50 (nM) [HIV-1 WT]	CC50 (μ M) [MT-4 cells]	SI (CC50/E C50)
5g	H	F	H	H	7.0	>227	>32429
5h	H	F	H	F	5.8	>218	>37586
5i	H	F	F	H	8.2	>218	>26585
5k	CN	F	H	H	4.3	>252	>58605
5m	CN	F	H	F	2.3	>220	>95854
5o	H	F	F	F	1.8	117	65000
5p	H	F	F	F	3.1	>210	>67742
5q	H	F	F	F	2.9	>210	>72414
5r	CN	F	F	F	2.1	>244	>116190
5s	CN	F	F	F	2.0	>244	>122000
5t	CN	F	F	F	1.8	117	66443
5y	F	H	F	F	5.2	45.5	8759
5z	H	H	F	F	5.4	10.7	1981
JK-4b (Lead)	H	H	H	H	1.0	2.08	2059
Etravirine	-	-	-	-	2.9	>4.6	>1600

Data sourced from a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines. The study aimed to improve the metabolic stability and safety profile of a lead compound, JK-4b.[3]

Key SAR Insights:

- Single Fluorine Substitution: Introduction of a single fluorine at the 3-position of the biphenyl ring (e.g., 5g-5n) generally enhanced inhibitory activity and the selectivity index compared to

the non-fluorinated lead compound.[3]

- Double Fluorination: Double fluorination at the 3,5-positions of the phenyl ring (e.g., 5o-5u) significantly improved anti-HIV-1 activity.[3]
- Positional Importance: Transferring a fluorine atom from the 5-position to the 2-position (comparing 5t and 5y) resulted in reduced inhibitory activity and a lower selectivity index, highlighting the critical role of the substitution pattern.[3]
- Synergy with Cyano Group: The presence of a cyano group on the terminal phenyl ring in combination with fluorine substitution on the biphenyl moiety (e.g., 5k, 5m, 5r, 5s, 5t) was markedly beneficial for improving antiviral potency and reducing cytotoxicity.[3]

Experimental Protocols

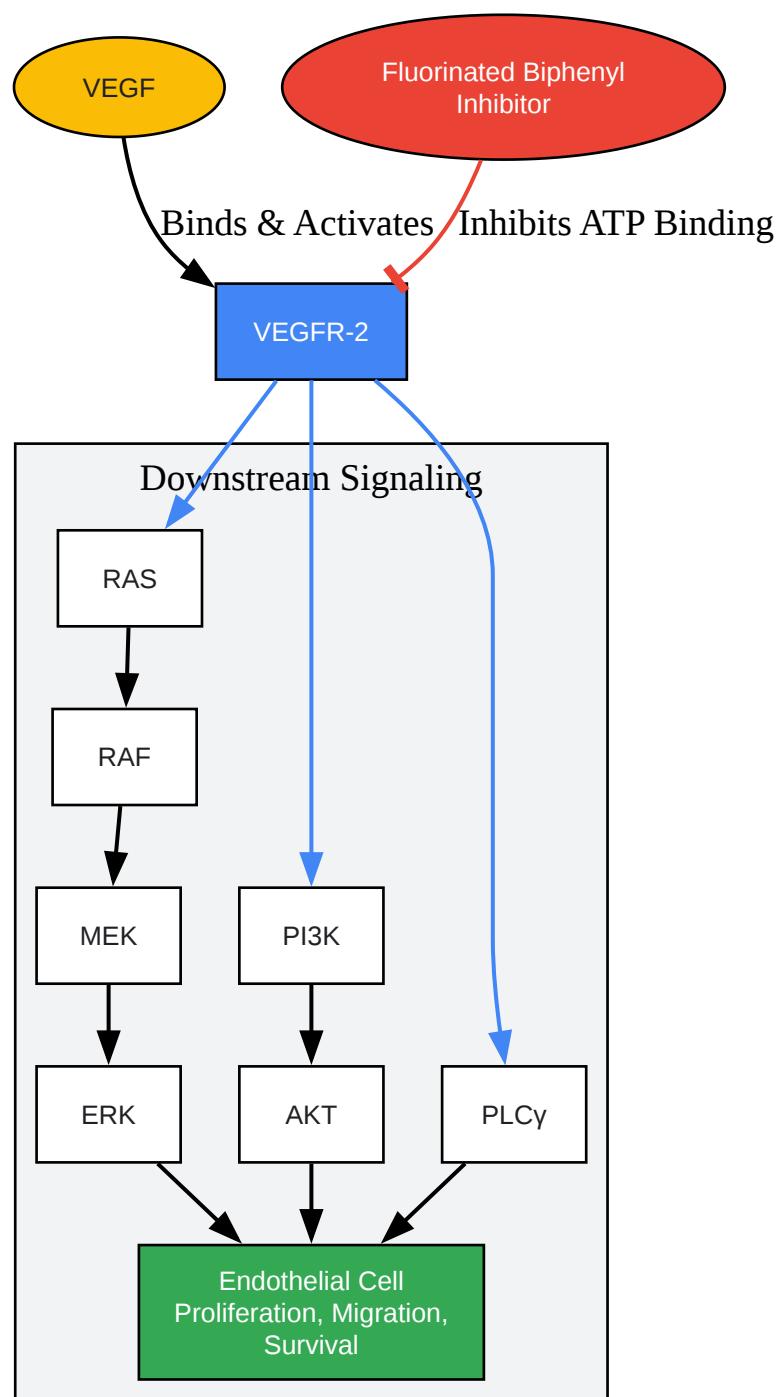
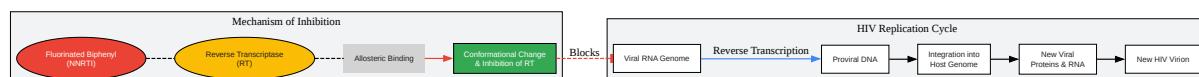
Anti-HIV-1 Activity Assay: The antiviral activity of the compounds was evaluated against wild-type HIV-1 (IIIB) in MT-4 cells.

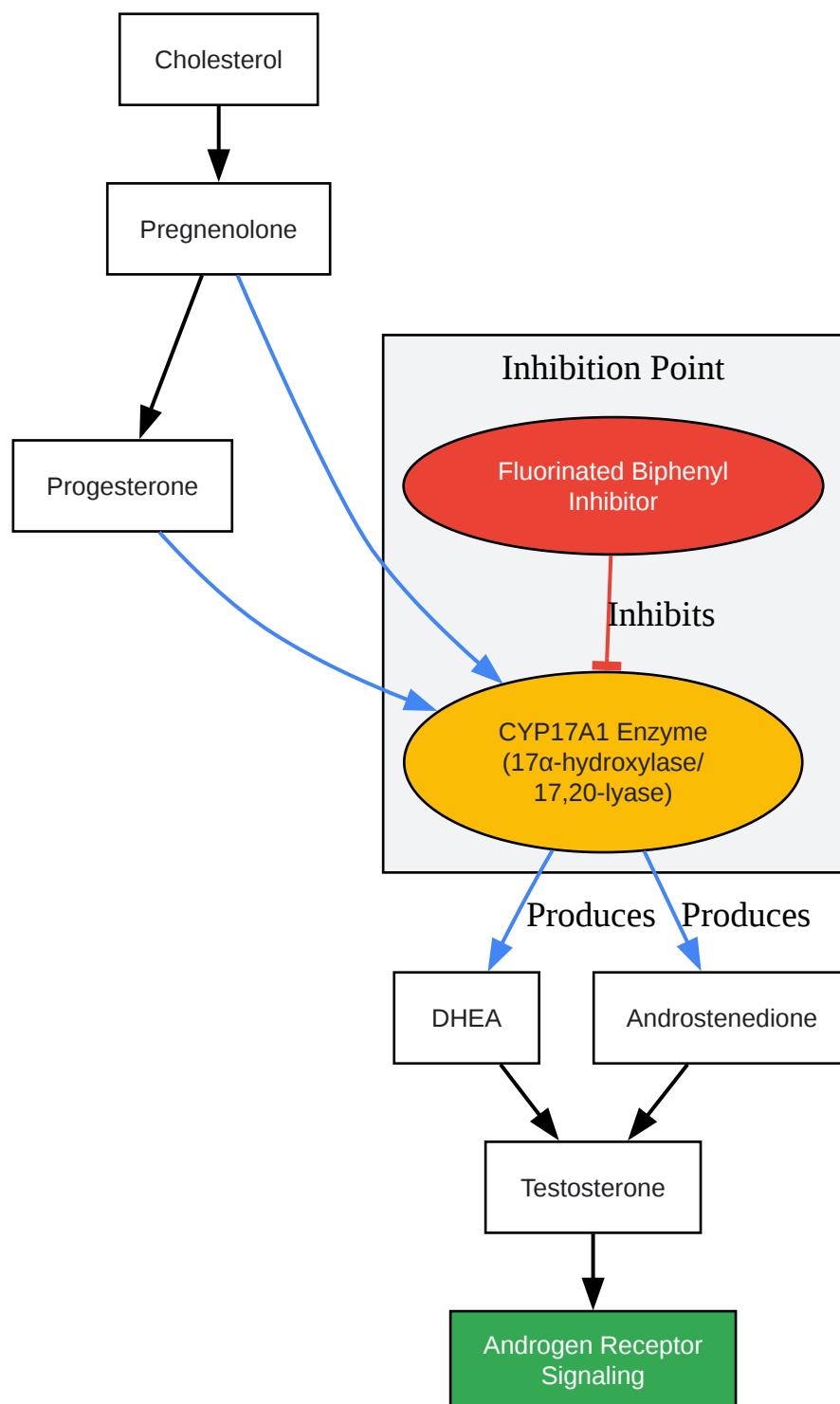
- **Cell Preparation:** MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- **Compound Dilution:** A series of dilutions of the test compounds were prepared in the culture medium.
- **Infection:** MT-4 cells were plated in 96-well plates at a density of 1 x 10⁵ cells/well. The diluted compounds were added to the wells, followed by infection with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. Control wells included cells with virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).
- **Incubation:** The plates were incubated for 4-5 days at 37°C in a 5% CO₂ incubator.
- **Quantification of Viral Replication:** The extent of viral replication was quantified by measuring the amount of p24 antigen in the cell supernatants using an HIV-1 p24 Antigen ELISA kit.
- **Data Analysis:** The percentage of inhibition for each compound concentration was calculated relative to the virus control. The 50% effective concentration (EC₅₀) was determined from the dose-response curve.[3]

Cytotoxicity Assay (MTT Method):

- Cell Seeding: MT-4 cells were seeded in 96-well plates at a density of 1×10^5 cells/well.
- Compound Addition: Serial dilutions of the test compounds were added to the wells. Control wells contained cells and medium only.
- Incubation: Plates were incubated at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.
- MTT Addition: 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
- Solubilization: The formazan crystals were dissolved by adding 100 μ L of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
- Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cytotoxicity was calculated for each concentration compared to the cell control. The 50% cytotoxic concentration (CC₅₀) was determined from the dose-response curve.^[3]

Mandatory Visualization





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